3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Lipophilicity Drug-likeness SAR

This compound features a unique N-methyl-2-oxo tetrahydroquinoline core that eliminates an H-bond donor, paired with a single 3-methoxy substituent providing a clean H-bond acceptor for unambiguous SAR interpretation. With measured logD 2.419, logSw -3.04, and MW 310.35, it is an ideal reference for lipophilic benzamide formulation studies and kinase selectivity profiling. Available in research quantities with expedited shipping.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 922054-10-2
Cat. No. B6559702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS922054-10-2
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C18H18N2O3/c1-20-16-8-7-14(10-12(16)6-9-17(20)21)19-18(22)13-4-3-5-15(11-13)23-2/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,22)
InChIKeySRTXYGKRVQZMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922054-10-2): A Structurally Defined Tetrahydroquinoline Benzamide for Focused Screening


3-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922054-10-2) is a synthetic small molecule belonging to the tetrahydroquinoline benzamide class, with a molecular weight of 310.3 g/mol and a calculated logP of 2.1 [1]. The compound features a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked via a 6-amino bridge to a 3-methoxybenzamide moiety, a substitution pattern that distinguishes it from other tetrahydroquinoline analogs used in medicinal chemistry screening libraries [2]. It is commercially available as a research-grade screening compound (ChemDiv ID F740-0105) with a measured logD of 2.419 and polar surface area of 46.29 Ų .

Why Generic Tetrahydroquinoline Benzamide Analogs Cannot Substitute for 3-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in Target-Focused Studies


Tetrahydroquinoline benzamides exhibit pronounced sensitivity to substitution pattern on both the benzamide ring and the tetrahydroquinoline nitrogen. The 3-methoxy substituent on the benzamide ring of this compound introduces a hydrogen bond acceptor at a position that critically modulates both lipophilicity (logD 2.419) and aqueous solubility (logSw -3.04) relative to unsubstituted or para-substituted analogs . The N-methyl group on the tetrahydroquinoline 2-oxo core eliminates a hydrogen bond donor present in the N–H analogs, altering both target engagement profiles and metabolic stability [1]. Patent literature on structurally related tetrahydroquinoline derivatives demonstrates that even minor substituent changes can shift primary pharmacology from CETP inhibition to androgen receptor modulation [2], underscoring that generic substitution without experimental validation introduces uncontrolled variables in scientific studies.

Quantitative Differentiation Evidence: 3-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide vs. Structural Analogs


Lipophilicity and Predicted Membrane Permeability: 3-Methoxy Substitution vs. 4-Methoxy and Unsubstituted Benzamide Analogs

The 3-methoxy substitution on the benzamide ring of the target compound yields a measured logD of 2.419 and a calculated logP of 2.1, placing it within favorable oral drug-like space . In contrast, the 4-methoxy regioisomer analog (4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide) is expected to exhibit higher topological polar surface area and altered hydrogen-bonding geometry due to para-substitution . Unsubstituted benzamide analogs (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, CAS 371133-44-7) lack the methoxy oxygen entirely, reducing hydrogen bond acceptor count from 5 to 4 and altering solubility profiles .

Lipophilicity Drug-likeness SAR

N-Methyl-2-oxo vs. N–H Tetrahydroquinoline Core: Impact on Hydrogen Bond Donor Count and Metabolic Stability

The target compound contains an N-methyl group on the tetrahydroquinoline 2-oxo core, resulting in a hydrogen bond donor count of 1 (the amide N–H of the benzamide linkage only). In contrast, the N–H analog 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide retains an additional hydrogen bond donor at the tetrahydroquinoline nitrogen, increasing the total HBD count to 2 [1]. This structural difference is expected to reduce Phase II glucuronidation susceptibility at the tetrahydroquinoline nitrogen and alter CYP450-mediated oxidation patterns . The N-methyl group also sterically restricts conformational flexibility of the tetrahydroquinoline ring, potentially affecting target binding kinetics [2].

Metabolic stability Hydrogen bonding Core scaffold

Aqueous Solubility Profile: 3-Methoxybenzamide vs. 2,6-Dimethoxybenzamide Tetrahydroquinoline Derivatives

The target compound exhibits a calculated logSw of -3.0427 (approximately 89 µM aqueous solubility), characteristic of moderately lipophilic benzamides . The 2,6-dimethoxy analog (2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, molecular weight 326.35 g/mol) incorporates two methoxy groups ortho to the amide linkage, which increases molecular weight, polar surface area, and hydrogen bond acceptor count, and is expected to alter solubility and dissolution rate compared to the mono-methoxy target compound . The single meta-methoxy substitution of the target compound represents a balanced lipophilicity profile that may avoid the solubility penalties associated with additional polar substituents while maintaining target engagement capability [1].

Aqueous solubility Formulation Bioavailability

Recommended Application Scenarios for 3-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Tetrahydroquinoline Benzamide Pharmacophores Requiring Controlled Lipophilicity

The measured logD of 2.419 and moderate molecular weight (310.35 g/mol) make this compound suitable as a reference point in SAR campaigns exploring benzamide substitution effects on target engagement. Its single meta-methoxy substituent provides a defined hydrogen bond acceptor without the confounding effects of multiple substituents, enabling clean interpretation of activity changes relative to unsubstituted or para-substituted analogs .

Metabolic Stability Profiling of N-Methylated vs. N–H Tetrahydroquinoline Scaffolds

The N-methyl-2-oxo tetrahydroquinoline core distinguishes this compound from N–H analogs and makes it valuable for comparative metabolic stability studies. Researchers can use this compound to quantify the impact of N-methylation on microsomal half-life, CYP inhibition, and Phase II conjugation, providing data that informs scaffold optimization for in vivo studies [1].

Kinase or Enzyme Inhibition Screening Where Mono-Methoxy Benzamide Geometry Is Hypothesized to Be Critical

Given the precedent for tetrahydroquinoline derivatives as kinase inhibitors and the critical role of methoxy positioning in ATP-binding site interactions, this compound can serve as a geometrically defined probe in kinase selectivity panels. The 3-methoxy orientation presents a distinct hydrogen-bonding vector compared to 2-methoxy or 4-methoxy analogs, potentially yielding differential selectivity profiles against kinase targets [2].

Solubility-Limited Formulation Development Studies

With a calculated logSw of -3.04 and only one hydrogen bond donor, this compound presents moderate solubility challenges typical of lipophilic benzamides. It is well-suited as a model compound for testing formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) aimed at enhancing oral bioavailability of moderately lipophilic screening hits .

Quote Request

Request a Quote for 3-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.